molecular formula C16H12FNO5S2 B13343648 Benzenesulfonyl fluoride, 3-[[(5-hydroxy-1-naphthalenyl)amino]sulfonyl]- CAS No. 63149-46-2

Benzenesulfonyl fluoride, 3-[[(5-hydroxy-1-naphthalenyl)amino]sulfonyl]-

Cat. No.: B13343648
CAS No.: 63149-46-2
M. Wt: 381.4 g/mol
InChI Key: RLDLNWRDHJXWLP-UHFFFAOYSA-N
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Description

This compound is a benzenesulfonyl fluoride derivative featuring a 3-[[(5-hydroxy-1-naphthalenyl)amino]sulfonyl] substituent. The sulfonyl fluoride group (-SO₂F) is highly reactive, enabling covalent binding to serine residues in enzymes, making it a candidate for protease inhibition . Its naphthalenylamino-sulfonyl group may enhance target selectivity or stability compared to simpler derivatives.

Properties

CAS No.

63149-46-2

Molecular Formula

C16H12FNO5S2

Molecular Weight

381.4 g/mol

IUPAC Name

3-[(5-hydroxynaphthalen-1-yl)sulfamoyl]benzenesulfonyl fluoride

InChI

InChI=1S/C16H12FNO5S2/c17-24(20,21)11-4-1-5-12(10-11)25(22,23)18-15-8-2-7-14-13(15)6-3-9-16(14)19/h1-10,18-19H

InChI Key

RLDLNWRDHJXWLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)F)S(=O)(=O)NC2=CC=CC3=C2C=CC=C3O

Origin of Product

United States

Preparation Methods

a. Fluorination with Alkali Metal Fluorides

  • Reagents : Benzene sulfonyl chloride derivatives, potassium fluoride (KF), phase transfer catalysts (e.g., 18-crown-6), and solvents like acetonitrile or sulfolane.
  • Conditions :
    • Temperature: 100–250°C
    • Catalyst: KF (1–2 equivalents per sulfonyl group).
    • Yields: 45–50% for mono-fluorinated products.

Example :
3-Fluorobenzenesulfonyl fluoride was prepared by reacting 4-fluoro-1,3-benzenedisulfonyl chloride with KF in acetonitrile containing 18-crown-6.

Step Reagents/Conditions Yield Reference
Fluorination of chloride KF, 18-crown-6, MeCN, 190–210°C 49%

Introduction of the 5-Hydroxy-1-Naphthalenylamino Group

The sulfonamide linkage is formed via nucleophilic substitution between the sulfonyl fluoride and 5-hydroxy-1-naphthalenylamine.

a. Sulfonylation Reaction

  • Reagents : 3-Sulfonyl fluoride benzene, 5-hydroxy-1-naphthalenylamine, base (e.g., pyridine).
  • Conditions :
    • Solvent: Dichloromethane (CH₂Cl₂) or acetonitrile (MeCN).
    • Temperature: Room temperature to 80°C.

Example :
In analogous reactions, sulfonyl fluorides react with amines in MeCN under mild conditions to form sulfonamides.

Step Reagents/Conditions Yield* Reference
Sulfonamide formation 5-Hydroxy-1-naphthalenylamine, MeCN, RT ~60%

*Yield estimated from analogous procedures.

Optimization and Challenges

  • Phase Transfer Catalysts : Crown ethers (e.g., 18-crown-6) enhance fluorination efficiency by solubilizing KF.
  • Side Reactions : Competing fluorodesulfonylation may occur at elevated temperatures (>200°C), necessitating precise thermal control.
  • Purification : Distillation or recrystallization is employed for final product isolation.

Alternative Routes

a. Direct Sulfur(VI) Fluoride Exchange (SuFEx)

  • Reagents : Aryl sulfonates and sulfuryl fluoride (SO₂F₂).
  • Conditions :
    • Solvent: MeCN, room temperature.
    • Limitations: SO₂F₂ is hazardous, but desmethyl SuFEx-IT protocols offer safer alternatives.
Method Advantages Limitations
Classical fluorination High selectivity High temperatures required
SuFEx Mild conditions, scalable SO₂F₂ handling risks

Structural Validation

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Fluoride Group

The sulfonyl fluoride moiety undergoes nucleophilic substitution reactions under basic or aqueous conditions. This reactivity is critical for applications in medicinal chemistry and materials science.

Reaction Conditions Nucleophile Product Yield/Notes
Aqueous NaOH (pH >10)HydroxideBenzenesulfonate derivativeHydrolysis occurs rapidly
Amine-containing buffers Primary aminesSulfonamide adductst₁/₂: 1–4 min for protein conjugation

Mechanistic Insight : The reaction proceeds via attack of the nucleophile on the electrophilic sulfur atom, displacing fluoride. This process is accelerated in polar aprotic solvents or basic media .

Electrochemical Radical Reactions

Electroreductive strategies enable radical-mediated functionalization. In one protocol, sulfonyl fluorides participate in hydroxyl fluorosulfonylation of alkenes via FSO₂- radicals :

Key Steps :

  • Radical Generation : Cathodic reduction of FSO₂Cl produces FSO₂- radicals.

  • Alkene Addition : FSO₂- adds to alkenes, forming benzylic radicals.

  • O₂ Interception : Radicals react with O₂ to form peroxy intermediates.

  • Reduction : Peroxy radicals are reduced to yield β-hydroxy sulfonyl fluorides.

Optimized Conditions Substrate Product Yield
Et₃SiH, B₂(OH)₄, LiClO₄, Et₂O, 8 V Styreneβ-Hydroxy sulfonyl fluoride96%

Scope : Tolerates electron-rich and electron-deficient alkenes, with yields >80% for most substrates .

Covalent Protein Modification

The compound reacts with lysine residues in proteins, forming stable sulfonamide adducts. This underpins its use in covalent enzyme inhibition and kinetic stabilization of proteins like transthyretin (TTR) .

Protein Target Reaction Rate (t₁/₂) Application
Transthyretin1–4 minutes Amyloid fibril prevention

Structural Basis : X-ray crystallography confirms binding in the thyroxine pocket, with the sulfonyl fluoride group reacting with a perturbed lysine residue (K15) .

SuFEx Click Chemistry

The sulfur fluoride exchange (SuFEx) reaction enables covalent linkage with phenolic or amine groups under mild conditions. This click chemistry approach is used in polymer synthesis and bioconjugation .

Reaction Partner Conditions Product
Bisphenol ethers[Ph₃P=N-PPh₃]⁺[HF₂]⁻ Polysulfonates
AminesEt₃N, THF, 25°C Sulfonamide-linked small molecules

Advantages : High efficiency (>99% conversion) and functional group tolerance .

DNA Interaction and Topoisomerase Inhibition

While not a direct chemical reaction, the naphthalenylamino group facilitates DNA intercalation, disrupting topoisomerase II activity. This mechanism parallels anthracene-based anticancer agents like bisantrene .

Interaction Type Biological Effect Experimental Evidence
DNA intercalationDNA strand breaks Altered DNA supercoiling assays

Structural Requirement : Planar aromatic systems enable π-π stacking with DNA base pairs .

Scientific Research Applications

Benzenesulfonyl fluoride, 3-[[(5-hydroxy-1-naphthalenyl)amino]sulfonyl]- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonylated compounds.

    Biology: This compound is studied for its potential biological activities, including enzyme inhibition and interaction with proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of benzenesulfonyl fluoride, 3-[[(5-hydroxy-1-naphthalenyl)amino]sulfonyl]- involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl fluoride group can form covalent bonds with the hydroxyl groups of serine residues in enzymes, leading to enzyme inhibition . This interaction can affect various biochemical pathways and processes.

Comparison with Similar Compounds

Structural and Functional Differences

Key analogs and their properties are summarized below:

Compound CAS Number Substituents Biological Target Key Findings
Benzenesulfonyl fluoride (parent compound) 368-43-4 -SO₂F (unsubstituted benzene) Acetylcholinesterase, Elastase Inhibits mouse and Torpedo acetylcholinesterase via serine modification .
4-(2-Aminoethyl)-benzenesulfonyl fluoride (AEBSF) - -SO₂F with 2-aminoethyl group at 4-position Oxidative stress models Reduces ROS in rodent seizure models; crosses BBB .
Phenylmethylsulfonyl fluoride (PMSF) 329-98-4 -SO₂F with methyl group at para position Proteases Inhibits mouse acetylcholinesterase but ineffective in Torpedo enzyme .
9a (from Synthesis Studies) - Substituent via Suzuki coupling Human neutrophil elastase (hNE) Covalent inhibitor with serine-binding activity .

Key Observations :

  • Substituent Effects: Bulky groups (e.g., naphthalenylamino-sulfonyl) may enhance target specificity but reduce membrane permeability compared to smaller derivatives like AEBSF .
  • Enzyme Specificity : The Torpedo acetylcholinesterase resists PMSF due to rigid active-site gorge dynamics but is inhibited by benzenesulfonyl fluoride, highlighting substituent size and enzyme flexibility as critical factors .

Q & A

Q. What are the optimal synthetic routes for this compound, and what factors influence reaction efficiency?

The synthesis of sulfonyl fluoride derivatives typically involves nucleophilic substitution or fluorination of sulfonyl chlorides. For example, benzenesulfonyl fluoride can be synthesized via reaction of benzenesulfonyl chloride with potassium fluoride in the presence of 18-crown-6 ether, yielding 92.5% under optimized conditions (84–85°C, 8 mmHg) . For derivatives with aryl-amino substituents (e.g., 5-hydroxynaphthyl), a base-catalyzed coupling reaction between 5-hydroxy-1-naphthylamine and benzenesulfonyl chloride may be employed, with pyridine or triethylamine as a base to deprotonate the hydroxyl group and facilitate sulfonamide bond formation . Key factors include solvent polarity, reaction temperature, and stoichiometric ratios of fluoride sources.

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

Analytical methods include:

  • High-Performance Liquid Chromatography (HPLC) : To assess purity using reverse-phase C18 columns with UV detection (e.g., 254 nm). Internal standards like deuterated analogs (e.g., triclosan-d3) improve quantification accuracy .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms molecular weight and fragmentation patterns.
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR verify substitution patterns, such as the sulfonamide linkage and hydroxyl group position .
  • Solid-Phase Extraction (SPE) : HLB cartridges preconditioned with methanol and water can isolate the compound from reaction byproducts .

Q. What are the primary applications of this compound in biochemical research?

Sulfonyl fluorides are widely used as covalent inhibitors of serine proteases (e.g., acetylcholinesterase, neutrophil elastase) due to their electrophilic sulfonyl fluoride group, which reacts with active-site serine residues . This compound’s naphthylamine group may enhance binding specificity to hydrophobic enzyme pockets. Applications include:

  • Enzyme Inhibition Studies : Kinetic assays (e.g., IC50_{50} determination) to evaluate potency .
  • Proteomics : Activity-based protein profiling (ABPP) to identify serine hydrolases in complex biological samples.

Advanced Research Questions

Q. How does the compound’s structure influence its binding affinity and selectivity for serine proteases?

The 5-hydroxynaphthyl group introduces steric and electronic effects. Computational docking and molecular dynamics (MD) simulations reveal that:

  • The naphthyl moiety occupies hydrophobic subsites in enzyme active pockets, enhancing binding .
  • The sulfonyl fluoride group’s electrophilicity determines covalent bond formation rates with catalytic serine. MD simulations of mouse vs. Torpedo acetylcholinesterase show that enzyme flexibility (“breathing motions”) affects inhibitor access to the active site .
  • Substituent modifications (e.g., electron-withdrawing groups on the benzene ring) can tune reactivity and selectivity .

Q. How can researchers resolve contradictory data on isoform-specific inhibition efficacy?

For example, benzenesulfonyl fluoride inhibits mouse acetylcholinesterase but not Torpedo isoform when paired with bulkier groups like phenylmethylsulfonyl. Strategies include:

  • Comparative MD Simulations : Analyze active-site gorge flexibility and bottleneck regions .
  • Mutagenesis Studies : Replace key residues (e.g., Phe330 in Torpedo enzyme) to test steric hindrance effects.
  • Kinetic Assays : Measure kinact/Kik_{\text{inact}}/K_i ratios under varying pH and temperature conditions to assess isoform-dependent reactivity.

Q. What computational strategies predict off-target interactions or toxicity?

  • Density Functional Theory (DFT) : Calculate sulfonyl fluoride’s electrophilicity index to predict reactivity with non-target nucleophiles (e.g., glutathione) .
  • Proteome-Wide Docking : Use tools like AutoDock Vina to screen against human proteome databases, prioritizing high-risk off-targets (e.g., other serine hydrolases).
  • ToxCast Data Mining : Cross-reference with EPA’s ToxCast database to identify potential endocrine-disrupting or cytotoxic effects.

Methodological Challenges and Solutions

Q. How can researchers improve the compound’s stability in aqueous buffers for in vivo studies?

  • Formulation Optimization : Use cyclodextrin encapsulation to shield the sulfonyl fluoride group from hydrolysis .
  • Pro-Drug Design : Synthesize a masked version (e.g., tert-butyl carbamate-protected amine) that releases the active compound under specific pH or enzymatic conditions.

Q. What analytical techniques quantify low-abundance metabolic byproducts in biological samples?

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : MRM mode with isotopically labeled internal standards (e.g., 13^{13}C6_6-benzenesulfonyl fluoride) improves sensitivity .
  • High-Resolution Mass Spectrometry (HRMS) : Q-TOF instruments identify unknown metabolites via exact mass matching (>20,000 resolution).

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